N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine HOMO Energy Level Comparison Versus NPB for OLED Hole Injection Barrier Optimization
The target compound exhibits a calculated HOMO energy level of -6.06 eV [1], which is approximately 0.56 eV deeper (more negative) than the -5.5 eV HOMO level of the widely used comparator NPB . This deeper HOMO level increases the hole injection barrier from the anode and alters the charge balance profile within the OLED emissive layer, making the compound particularly suitable for device architectures where hole transport must be moderated to match electron mobility from the electron transport layer.
| Evidence Dimension | HOMO Energy Level |
|---|---|
| Target Compound Data | -6.06 eV |
| Comparator Or Baseline | NPB: -5.5 eV |
| Quantified Difference | 0.56 eV deeper |
| Conditions | DFT calculation (target); reported literature value (comparator) |
Why This Matters
HOMO energy level directly determines hole injection efficiency and charge balance in OLEDs; a 0.56 eV difference fundamentally changes device operating voltage and recombination zone position, making materials non-interchangeable.
- [1] Khan, M. U. et al. Quantum Chemical and Spectroscopic Investigations of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. PMC6727048, Table 4. Calculated Energies for the Title Compound. Published online 2019. View Source
